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molecular formula C6H4N2OS B8562045 Imidazo[5,1-b]thiazole-3-carbaldehyde

Imidazo[5,1-b]thiazole-3-carbaldehyde

Cat. No. B8562045
M. Wt: 152.18 g/mol
InChI Key: BNKILNUHRMNJCY-UHFFFAOYSA-N
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Patent
US05663162

Procedure details

0.211 g of the 3-hydroxymethylimidazo[5,1-b]thiazole prepared in Preparation 55 was suspended in 20 ml of dichloromethane. To this suspension was added 1.1 g of manganese dioxide, and the mixture was stirred at room temperature for 16 hours. The reaction solution was filtered, and then concentrated to dryness under reduced pressure to give 0.146 g (yield 71%) of the title compound.
Quantity
0.211 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:4]2[CH:10]=[N:9][CH:8]=[C:5]2[S:6][CH:7]=1>ClCCl.[O-2].[O-2].[Mn+4]>[S:6]1[CH:7]=[C:3]([CH:2]=[O:1])[N:4]2[CH:10]=[N:9][CH:8]=[C:5]12 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.211 g
Type
reactant
Smiles
OCC=1N2C(SC1)=CN=C2
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1.1 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
S1C=2N(C(=C1)C=O)C=NC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.146 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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